1H-1,2,4-Triazole-1-methanamine, N,N-bis(2-ethylhexyl)-
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Overview
Description
1H-1,2,4-Triazole-1-methanamine, N,N-bis(2-ethylhexyl)- is a chemical compound with the molecular formula C19H38N4. It is a derivative of 1,2,4-triazole, a heterocyclic compound known for its diverse pharmacological activities, including antifungal and antiviral properties
Preparation Methods
The synthesis of 1H-1,2,4-Triazole-1-methanamine, N,N-bis(2-ethylhexyl)- typically involves the reaction of hydrazine derivatives with suitable electrophiles. One common method is the Einhorn–Brunner reaction, which is used to prepare 1,2,4-triazoles . Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1H-1,2,4-Triazole-1-methanamine, N,N-bis(2-ethylhexyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-1,2,4-Triazole-1-methanamine, N,N-bis(2-ethylhexyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antifungal and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole-1-methanamine, N,N-bis(2-ethylhexyl)- is based on its ability to inhibit the biosynthesis of ergosterol, a major component of fungal cell membranes. This inhibition disrupts the fungal cell membrane, leading to cell death . The compound targets the enzyme 14-α-demethylase, which is involved in the biosynthesis of ergosterol.
Comparison with Similar Compounds
1H-1,2,4-Triazole-1-methanamine, N,N-bis(2-ethylhexyl)- can be compared with other similar compounds, such as:
1H-1,2,4-Triazole: A basic triazole compound with similar antifungal properties.
1H-1,2,4-Triazole, 1-(tricyclohexylstannyl)-: A derivative used in various chemical reactions.
1H-1,2,3-Triazole analogs: Compounds with similar structures but different chemical properties.
Properties
CAS No. |
91273-04-0 |
---|---|
Molecular Formula |
C19H38N4 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
2-ethyl-N-(2-ethylhexyl)-N-(1,2,4-triazol-1-ylmethyl)hexan-1-amine |
InChI |
InChI=1S/C19H38N4/c1-5-9-11-18(7-3)13-22(17-23-16-20-15-21-23)14-19(8-4)12-10-6-2/h15-16,18-19H,5-14,17H2,1-4H3 |
InChI Key |
AVBBHCMDRGQBNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN(CC(CC)CCCC)CN1C=NC=N1 |
physical_description |
Liquid |
Origin of Product |
United States |
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